2,6-Dimethylheptan-4-amine hydrochloride

Physical Form Safety Profile Handling Requirements

Standard free base amines (e.g., CAS 65530-92-9) present handling hazards due to liquid form, flammability, and volatility. This hydrochloride salt provides a solid, non-flammable alternative with defined stoichiometry. - **Safety advantage:** Solid powder (Warning vs. Danger hazard class) reduces lab safety overhead. - **Reaction control:** Branched 2,6-dimethyl architecture imparts steric hindrance to tune enantioselectivity in asymmetric catalysis. - **Batch reproducibility:** Vendor-supplied ≥95% purity with NMR/HPLC/GC data ensures consistent medicinal chemistry or reference standard workflows.

Molecular Formula C9H22ClN
Molecular Weight 179.73 g/mol
CAS No. 130996-65-5
Cat. No. B3230689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylheptan-4-amine hydrochloride
CAS130996-65-5
Molecular FormulaC9H22ClN
Molecular Weight179.73 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(C)C)N.Cl
InChIInChI=1S/C9H21N.ClH/c1-7(2)5-9(10)6-8(3)4;/h7-9H,5-6,10H2,1-4H3;1H
InChIKeyMIIOSNBDDPBLBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylheptan-4-amine hydrochloride: Product Overview


2,6-Dimethylheptan-4-amine hydrochloride (CAS 130996-65-5) is a branched aliphatic amine hydrochloride salt with the molecular formula C9H22ClN and a molecular weight of 179.73 g/mol [1]. The compound is supplied as a solid powder and is typically characterized by a purity of ≥95% . Its structure features a heptane backbone substituted with methyl groups at the 2- and 6-positions and an amino group at the 4-position, which as the hydrochloride salt confers distinct physical and handling properties compared to the free base .

Why This Compound Cannot Be Replaced by Analogs


Direct substitution with other in-class amines (e.g., free base forms, unbranched heptanamines, or alternative salts) is not chemically or operationally equivalent. The hydrochloride salt provides a defined solid-state form that eliminates the flammability and volatility of the liquid free base (CAS 65530-92-9) . Furthermore, the branched 2,6-dimethyl architecture imparts steric hindrance that influences reaction selectivity and product profiles , while vendor-specified purity and analytical documentation ensure batch-to-batch reproducibility that generic or uncharacterized amines cannot guarantee. The following quantitative evidence delineates the specific, measurable differentiators.

Quantitative Evidence of Product Advantages


Physical Form and Handling Safety

The hydrochloride salt (CAS 130996-65-5) is a solid powder [1], whereas the corresponding free base (CAS 65530-92-9) is a liquid with a boiling point of 164-166 °C and a flash point of 52.0±13.3 °C . The free base is classified as 'Danger' with hazard statements H226 (flammable liquid), H314 (severe skin burns), and H318 (serious eye damage) , while the hydrochloride salt is 'Warning' with H315, H319, H335 (irritant) [1]. The solid form eliminates flammability concerns and reduces volatility, simplifying weighing, transfer, and storage under inert atmosphere [1].

Physical Form Safety Profile Handling Requirements

Purity and Batch Consistency

Commercial supplies of 2,6-Dimethylheptan-4-amine hydrochloride are offered at a minimum purity of 95% . Bidepharm explicitly provides batch-specific analytical reports (NMR, HPLC, GC) , enabling researchers to verify purity before use. In contrast, generic or in-class amines from non-specialist vendors may lack such documentation, introducing variability in yield and product profiles.

Purity Quality Control Reproducibility

Aqueous Solubility and Process Compatibility

The hydrochloride salt is significantly more soluble in polar solvents (e.g., water, methanol) than the free base. Predicted LogD (pH 7.4) for the hydrochloride is -0.08 [1], indicating a balanced hydrophilic-hydrophobic character suitable for aqueous reaction media. In contrast, the free base exhibits a calculated LogP of 3.04–3.07 , reflecting high hydrophobicity and limited aqueous solubility. This difference directly impacts compatibility with aqueous-phase reactions, bioconjugation protocols, and formulation development.

Solubility Process Chemistry Formulation

Steric Hindrance and Reaction Selectivity

The 2,6-dimethyl substitution creates substantial steric bulk around the amino group, which can influence the stereochemical outcome of reactions. While direct head-to-head kinetic data are not available for this specific compound, the structural feature aligns with established principles of steric control in amine reactivity. Unbranched heptan-4-amine (e.g., heptan-4-amine) lacks this hindrance and is expected to exhibit different selectivity profiles in nucleophilic additions, imine formations, or metal-catalyzed couplings [1].

Steric Hindrance Asymmetric Synthesis Selectivity

Storage and Logistics

The hydrochloride salt is recommended for storage under inert atmosphere at room temperature , whereas the free base can be stored under ambient conditions . While this suggests the salt may be more sensitive to moisture or air, it also reflects the different physical forms: the solid salt is less prone to evaporation and oxidation than the liquid free base, which is both flammable and corrosive . The requirement for inert atmosphere is a manageable logistic factor that ensures long-term integrity of the solid form.

Storage Stability Supply Chain Procurement

Optimal Application Scenarios


Chiral Auxiliaries and Sterically Demanding Synthesis

The branched 2,6-dimethyl structure provides steric hindrance that can enhance enantioselectivity in asymmetric catalysis and chiral auxiliary synthesis [1]. The solid hydrochloride salt facilitates precise weighing and addition to reactions, while its enhanced aqueous solubility [2] simplifies work-up in polar media.

Drug Candidate Derivatization Building Block

High purity (≥95%) and batch-specific analytical documentation make this compound suitable for medicinal chemistry campaigns where reproducible synthesis of amine-containing pharmacophores is critical. The reduced hazard profile (Warning vs. Danger) [3] also lowers safety overhead in parallel synthesis labs.

Functionalized Polymer and Ligand Precursor

The controlled reactivity of the hydrochloride salt enables stepwise functionalization. The sterically hindered amine can be used to tune polymer properties or to create ligands with unique coordination environments, leveraging the branched architecture [1] and favorable solubility in polar polymerization media [2].

Reference Standard for Method Development

The well-defined purity and availability of detailed analytical data (NMR, HPLC, GC) position this compound as a reliable reference standard for developing chromatographic methods or calibration curves in quality control laboratories.

Technical Documentation Hub

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